1-hydroxypiperidine-2-carbonitrile
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Overview
Description
1-Hydroxypiperidine-2-carbonitrile is an organic compound with the molecular formula C6H10N2O It is a derivative of piperidine, a six-membered heterocyclic amine
Mechanism of Action
Target of Action
1-Hydroxypiperidine-2-carbonitrile is a derivative of pyrrolidine . Pyrrolidine derivatives have been thoroughly studied and are known to target the gamma-aminobutyric acid (GABA) receptor . GABA is an inhibitory neurotransmitter that helps regulate neuronal excitability .
Mode of Action
The compound interacts with its target, the GABA receptor, enhancing GABA transmission in the brain . This interaction results in the control of convulsive epileptic seizures .
Biochemical Pathways
Given its interaction with the gaba receptor, it’s likely that it affects theGABAergic pathway . This pathway plays a crucial role in inhibiting neuronal excitability, thus controlling seizures .
Result of Action
The primary result of the action of this compound is the control of convulsive epileptic seizures . By enhancing GABA transmission in the brain, the compound helps regulate neuronal excitability, thus controlling seizures .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 1-hydroxypiperidine-2-carbonitrile, play a significant role in the pharmaceutical industry . They are involved in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules .
Cellular Effects
Some piperidine derivatives have been found to exhibit antiproliferative activity against human tumor cell lines
Molecular Mechanism
It’s likely that it interacts with biomolecules and may influence enzyme activity and gene expression
Metabolic Pathways
It’s likely that it interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 1-hydroxypiperidine-2-carbonitrile can be achieved through several routes. One common method involves the reaction of piperidine with cyanogen bromide, followed by hydrolysis to introduce the hydroxyl group. Another approach includes the use of nitrile hydratase enzymes to convert piperidine-2-carbonitrile to this compound under mild conditions .
Industrial production methods typically involve the catalytic hydrogenation of pyridine derivatives, followed by functional group transformations to introduce the hydroxyl and nitrile groups. These processes are optimized for high yield and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
1-Hydroxypiperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines, often using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common reagents used in these reactions include sodium borohydride for reductions, and thionyl chloride for substitutions. Major products formed from these reactions include piperidine derivatives with varied functional groups, enhancing their utility in different chemical contexts .
Scientific Research Applications
1-Hydroxypiperidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving nitrile hydratases and other nitrile-converting enzymes.
Medicine: Research into its potential as a precursor for drug development, especially in the synthesis of piperidine-based therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Comparison with Similar Compounds
1-Hydroxypiperidine-2-carbonitrile can be compared with other piperidine derivatives such as:
Piperidine: A simpler structure without the hydroxyl and nitrile groups, used widely in organic synthesis.
Piperidine-2-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical contexts.
1-Hydroxypiperidine: Lacks the nitrile group, limiting its applications in nitrile-specific reactions.
The presence of both hydroxyl and nitrile groups in this compound makes it uniquely versatile, allowing it to participate in a broader range of chemical reactions and applications .
Properties
CAS No. |
102739-96-8 |
---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
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